- Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster Region-Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance against Imatinib, Journal of Medicinal Chemistry, 2013, 56(3), 879-894
Cas no 943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide)
943320-50-1 structure
Product Name:3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
Número CAS:943320-50-1
MF:C21H23F3IN3O
Megavatios:517.326507806778
MDL:MFCD22572796
CID:1984152
PubChem ID:46838910
Update Time:2024-10-25
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Propiedades químicas y físicas
Nombre e identificación
-
- 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- 3-iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]Benzamide
- 3-Iodo-4-methyl-N-{4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluor omethyl)phenyl}benzamide
- BENZAMIDE, 3-IODO-4-METHYL-N-[4-[(4-METHYL-1-PIPERAZINYL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL]-
- 3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)
- 3-Iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- BCP15243
- F30005
- 3-IODO-4-METHYL-N-{4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL}BENZAMIDE
- AKOS025395811
- 3-iodo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide
- CHEMBL4079252
- 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) phenyl)benzamide
- CS-D0230
- UNII-YDY32MF3UC
- MFCD22572796
- 3-iodo-4-methyl-N-[4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylphenyl]benzamide
- YDY32MF3UC
- BDBM50242182
- SCHEMBL588975
- Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-
- 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) benzamide
- 943320-50-1
- AS-48249
- 3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
-
- MDL: MFCD22572796
- Renchi: 1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29)
- Clave inchi: GQJNOOSFYQAIMI-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=C(I)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1
Atributos calculados
- Calidad precisa: 517.08400
- Masa isotópica única: 517.08379g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 6
- Complejidad: 554
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.3
- Superficie del Polo topológico: 35.6Ų
Propiedades experimentales
- Denso: 1.532±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Insuluble (9.3E-3 g/L) (25 ºC),
- PSA: 39.07000
- Logp: 4.87790
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169964-1g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95% | 1g |
$446 | 2021-08-05 | |
| Chemenu | CM169964-5g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95% | 5g |
$1337 | 2021-08-05 | |
| TRC | I248765-250mg |
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
943320-50-1 | 250mg |
$ 435.00 | 2022-06-04 | ||
| TRC | I248765-500mg |
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
943320-50-1 | 500mg |
$ 725.00 | 2022-06-04 | ||
| TRC | I248765-1000mg |
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
943320-50-1 | 1g |
$ 1155.00 | 2022-06-04 | ||
| abcr | AB457912-250 mg |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; . |
943320-50-1 | 250mg |
€562.50 | 2023-04-22 | ||
| Chemenu | CM169964-1g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95% | 1g |
$*** | 2023-05-29 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2696-1g |
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95 | 1g |
$400 | 2021-06-25 | |
| eNovation Chemicals LLC | Y1102578-1g |
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 97% | 1g |
$680 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1102578-5g |
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 97% | 5g |
$1500 | 2024-06-05 |
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, -20 °C; -20 °C → rt; 2 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, rt
Referencia
- Alkynyl heterocyclic compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 5 h, rt
Referencia
- Discovery of novel Ponatinib analogues for reducing KDR activity as potent FGFRs inhibitors, European Journal of Medicinal Chemistry, 2017, 126, 122-132
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 4 h, rt
Referencia
- Alkynylheterocyclic compounds as FGFR receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
Referencia
- Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
Referencia
- Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of ethynylbenzamide and piperdinecarboxamide compounds as protein kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Preparation of alkyne derivatives for use as c-ABL inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, 25 °C
Referencia
- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
Referencia
- Preparation of 3-acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors useful in the treatment of cancer, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
Referencia
- 3-Acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 50 °C
Referencia
- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1, ACS Chemical Biology, 2022, 17(8), 2074-2087
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt
Referencia
- Preparation of heteroaryl-ethynyl derivatives as ABL inhibitors and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 6 h, reflux
1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ; 5 h, rt
1.3 Reagents: Citric acid Solvents: Acetone ; rt → 50 °C; 4 h, 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8, 50 °C
1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ; 5 h, rt
1.3 Reagents: Citric acid Solvents: Acetone ; rt → 50 °C; 4 h, 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8, 50 °C
Referencia
- Benzamide compound containing ethynyl as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Synthesis of ponatinib, Guangdong Huagong, 2013, 40(12), 24-25
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant, Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Raw materials
- 1-Methylpiperazine
- Methyl 3-iodo-4-methylbenzoate
- N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamide
- 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
- 3-Iodo-4-methylbenzoic acid
- 3-Iodo-4-Methylbenzoyl Chloride
- 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Preparation Products
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:943320-50-1)3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
Número de pedido:A859473
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:18
Precio ($):3844.0
Correo electrónico:sales@amadischem.com
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Literatura relevante
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943320-50-1)3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
Pureza:99%
Cantidad:25g
Precio ($):3844.0